molecular formula C20H18N2O3S B2700415 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide CAS No. 888412-12-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B2700415
CAS No.: 888412-12-2
M. Wt: 366.44
InChI Key: GECQZAKIGDFABI-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide” is a chemical compound that has been studied for its potential therapeutic applications . It’s part of a class of compounds known as sulfonamides, which are known for their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in an aqueous alkaline medium . The resulting compounds are then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

These compounds have been studied for their inhibitory activity against certain enzymes, suggesting potential therapeutic applications .

Scientific Research Applications

Pharmacological Applications

Benzothiazoles are integral to various pharmacological applications due to their structural diversity and biological activities. They have been investigated for antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities. The unique structure of benzothiazoles, featuring a benzene ring fused with a thiazole, is a common motif in many synthetic and natural bioactive molecules. This structural feature is pivotal in the medicinal chemistry arena for the design and development of new therapeutic agents. Derivatives of benzothiazoles have shown a variety of activities with less toxic effects, enhancing their importance as key scaffolds in drug development. The benzothiazole ring-containing compounds possess pharmacological activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020).

Anticancer Research

A significant body of research has focused on the anticancer potential of benzothiazole derivatives. These compounds, through various mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis via reactive oxygen species activation, have shown promise in cancer therapy. The structural modifications of benzothiazole derivatives have led to the development of compounds with potent anticancer activity, highlighting the scaffold's versatility and potential in drug discovery for oncology applications (Pathak et al., 2019).

Therapeutic Patents and Drug Development

Recent reviews and patent analyses have elucidated the expanding role of benzothiazoles in drug discovery, particularly in the context of anticancer, antimicrobial, anti-inflammatory, and other therapeutic areas. The continuous identification of benzothiazole-based compounds as clinical drugs or drug candidates underscores the nucleus's growing importance in therapeutic applications. This includes a focus on 2-arylbenzothiazoles as potential antitumor agents and the exploration of benzothiazole conjugates for synergistic effects in therapy (Law & Yeong, 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t clear, sulfonamides in general are known to inhibit certain enzymes, making them useful in treating a variety of conditions .

Safety and Hazards

Sulfonamides, the class of compounds to which this molecule belongs, are generally considered safe but can cause side effects such as nausea, vomiting, and abdominal irritation in higher doses .

Future Directions

Given the potential therapeutic applications of these compounds, future research could focus on further elucidating their mechanisms of action and optimizing their synthesis for potential use in drug development .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)19(23)22-20-21-16(11-26-20)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECQZAKIGDFABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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